Voacamine
Overview
Description
Voacamine is a plant alkaloid with diverse pharmacological activities. It has shown potential in encapsulation into liposome formulations for drug delivery due to its scarce solubility in water. Its efficacy in reversing resistance of osteosarcoma cells resistant to doxorubicin highlights its importance in pharmacological research (Giansanti et al., 2019).
Synthesis Analysis
The total synthesis of Voacamine-related compounds, like (-)-voacinol and (-)-voacandimine C, has been achieved through complex synthetic routes. These syntheses often involve late-stage methylenation strategies inspired by biogenetic hypotheses, showcasing the compound's complex molecular architecture and the synthetic challenge it presents (Flynn et al., 2022).
Molecular Structure Analysis
Voacamine's structure is characterized by its bisindolic nature, with significant implications for its biological activity. Studies have detailed the structural basis for its action, including interactions with cellular targets like P-glycoprotein, which plays a crucial role in its chemosensitizing effects on drug-resistant tumor cells (Meschini et al., 2005).
Chemical Reactions and Properties
Voacamine has been studied for its ability to interact with various biological molecules and pathways. It induces apoptosis-independent autophagic cell death and can modulate the sensitivity of resistant osteosarcoma and melanoma cells to chemotherapeutic agents, highlighting its complex chemical behavior in biological systems (Meschini et al., 2008).
Physical Properties Analysis
The physical properties of Voacamine, such as its solubility and stability in various formulations, are critical for its application in drug delivery systems. Research on its encapsulation into liposomes has provided insights into how the lipid composition of these formulations can affect the entrapment efficiency and stability, thereby influencing its pharmacological efficacy (Giansanti et al., 2019).
Chemical Properties Analysis
The chemical behavior of Voacamine, especially in relation to its interactions with cellular targets and pathways, underpins its biological activity. Its role in modulating drug resistance, inducing cell death mechanisms, and interacting with proteins like P-glycoprotein, reflects its complex chemical properties that make it a compound of interest in cancer research and therapy (Meschini et al., 2008).
Scientific Research Applications
Anti-Onchocercal Activity
Scientific Field: Pharmacology
Summary of the Application
Voacamine is one of the alkaloids isolated from the stem bark of Voacanga africana. It has been found to inhibit the motility of both the microfilariae (Mf) and adult male worms of Onchocerca ochengi, a parasite that causes river blindness .
Methods of Application or Experimental Procedures: The compounds were isolated from the stem bark of Voacanga africana and their structures were determined by comprehensive spectroscopic analyses . The compounds were then tested for their ability to inhibit the motility of the microfilariae and adult worms of Onchocerca ochengi .
Antimicrobial, Antiparasitic or Antiviral Agents
Scientific Field: Pharmacology
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .
Antimalarial Activity
Scientific Field: Pharmacology
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .
Traditional Medicine
Scientific Field: Ethnopharmacology
Summary of the Application
The alkaloids are the principal bioactive compounds responsible for its use in traditional medicine. The major alkaloids include voacamine, voacangine, vobasine, and ibogaime .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .
Anti-Onchocercal Activity
Scientific Field: Pharmacology
Summary of the Application
A new iboga-vobasine-type isomeric bisindole alkaloid named voacamine A, along with eight known compounds—voacangine, voacristine, coronaridine, tabernanthine, iboxygaine, voacamine, voacorine and conoduramine—were isolated from the stem bark of Voacanga africana. These compounds were found to inhibit the motility of both the microfilariae (Mf) and adult male worms of Onchocerca ochengi, in a dose-dependent manner .
Methods of Application or Experimental Procedures: The compounds were isolated from the stem bark of Voacanga africana and their structures were determined by comprehensive spectroscopic analyses . The compounds were then tested for their ability to inhibit the motility of the microfilariae and adult worms of Onchocerca ochengi .
Results or Outcomes: The IC50 values of the isolates are 2.49–5.49 µM for microfilariae and 3.45–17.87 µM for adult males .
Traditional Medicine
Scientific Field: Ethnopharmacology
Summary of the Application
The alkaloids are the principal bioactive compounds responsible for its use in traditional medicine. The major alkaloids include voacamine, voacangine, vobasine, and ibogaime .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (1S,15S,17S,18S)-17-ethyl-6-[(1R,12R,14R,15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H52N4O5/c1-7-24-15-23-20-43(42(49)52-6)39-27(13-14-47(21-23)40(24)43)29-19-36(50-4)30(17-34(29)45-39)31-16-28-25(8-2)22-46(3)35(37(28)41(48)51-5)18-32-26-11-9-10-12-33(26)44-38(31)32/h8-12,17,19,23-24,28,31,35,37,40,44-45H,7,13-16,18,20-22H2,1-6H3/b25-8-/t23-,24-,28-,31+,35+,37?,40-,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMIRXRRQJNZJT-XRMSBCOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)[C@H]6C[C@@H]\7C([C@@H](CC8=C6NC9=CC=CC=C89)N(C/C7=C/C)C)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H52N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Voacamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.23e-03 g/L | |
Record name | Voacamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Voacamine is possibly a substrate for P-glycoprotein (P-gp), an efflux pump responsible for multidrug resistance in tumor cells. Voacamine may compete with anticancer drugs such as doxorubicin for P-gp transport, decreasing removal of doxorubicin. | |
Record name | Voacamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Voacamine | |
CAS RN |
3371-85-5 | |
Record name | Voacamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyl 12-methoxy-13-(17-methoxy-17-oxovobasan-3α-yl)ibogamine-18-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Voacamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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